molecular formula C27H26N4O4 B2701606 (Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534579-15-2

(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2701606
CAS RN: 534579-15-2
M. Wt: 470.529
InChI Key: RQTBJTYMPHVKNI-OLFWJLLRSA-N
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Description

“(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their antitumor activity and are considered as one of the most important goals in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the reaction of key intermediates with different reagents . The structures of the newly synthesized compounds are elucidated through microanalysis, IR, 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines are synthesized through the reaction of key intermediates with different reagents . The reaction process involves the use of microwave technique as a new and robust approach for preparation of this type of pyrido[2,3-d]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines are determined using various techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Mechanism of Action

Pyrido[2,3-d]pyrimidines inhibit signal transduction cascades affecting cell proliferation, migration, and angiogenesis . They are involved in DNA repair damage and have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Future Directions

The future directions in the research of pyrido[2,3-d]pyrimidines involve the discovery of new compounds with antitumor activity. This includes the design and synthesis of target compounds having pyrido[2,3-d]pyrimidine pharmacophore . The aim is to develop compounds with high efficacy as antitumor agents .

properties

IUPAC Name

ethyl 6-benzoylimino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-2-35-27(34)21-17-20-23(28-22-15-9-10-16-30(22)26(20)33)31(19-13-7-4-8-14-19)24(21)29-25(32)18-11-5-3-6-12-18/h3,5-6,9-12,15-17,19H,2,4,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTBJTYMPHVKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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